Bicyclo[4.2.0]octa-3,5-dien-7-one
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Overview
Description
Bicyclo[420]octa-3,5-dien-7-one is an organic compound with the molecular formula C8H6O It is a bicyclic structure containing a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing bicyclo[4.2.0]octa-3,5-dien-7-one involves the use of a rhodium (I) complex as a catalyst. The synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne . This method is notable for its efficiency and selectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of advanced catalytic systems and optimized reaction conditions can potentially be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-3,5-dien-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the ketone group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include diketones, alcohols, and substituted derivatives of this compound.
Scientific Research Applications
Bicyclo[4.2.0]octa-3,5-dien-7-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of bicyclo[4.2.0]octa-3,5-dien-7-one involves its interaction with molecular targets through its ketone functional group. The compound can participate in various chemical reactions, forming intermediates that interact with biological molecules or catalysts. The pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-trien-7-one: Similar in structure but with different substitution patterns.
Bicyclo[4.2.0]octa-1,5,7-trienes: These compounds have similar bicyclic frameworks but differ in the position of double bonds and functional groups.
Uniqueness
Bicyclo[42
Properties
Molecular Formula |
C8H8O |
---|---|
Molecular Weight |
120.15 g/mol |
IUPAC Name |
bicyclo[4.2.0]octa-3,5-dien-7-one |
InChI |
InChI=1S/C8H8O/c9-8-5-6-3-1-2-4-7(6)8/h1-2,4,6H,3,5H2 |
InChI Key |
HOXYCZGGSKTSEA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C2C1CC2=O |
Origin of Product |
United States |
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